1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate
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Overview
Description
rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate: is a compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the piperidine ring. Examples include:
- 1-tert-butyl 4-methyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate
- 1-tert-butyl 4-methyl (3R,4S)-3-hydroxypiperidine-1,4-dicarboxylate
Uniqueness
rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both tert-butyl and methyl groups also contributes to its distinct properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
DTPFOIPDRJJYID-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)OC |
Origin of Product |
United States |
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